

Methyl Isodrimeninol: A Technical Guide to a Drimane Sesquiterpenoid

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Compound of Interest

Compound Name: *Methyl isodrimeninol*

Cat. No.: *B12316784*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl isodrimeninol**, a drimane-type sesquiterpenoid. While this specific methyl ether derivative is documented as a natural product, detailed experimental data on its physicochemical and spectroscopic properties are scarce in publicly available literature. This guide synthesizes the available structural information for **methyl isodrimeninol** and presents detailed experimental data for its parent compound, isodrimeninol, to offer insights into the chemical and biological profile of this molecular class. The focus is on the anti-inflammatory properties of related drimane sesquiterpenoids and the underlying signaling pathways.

Core Chemical Structure

Methyl isodrimeninol is the methyl ether derivative of isodrimeninol, a sesquiterpenoid characterized by a drimane skeleton. The drimane core consists of a decahydronaphthalene ring system.

Systematic Name: (1R,5aS,9aS,9bR)-1,3,5,5a,6,7,8,9,9a,9b-Decahydro-1-methoxy-6,6,9a-trimethylnaphtho[1,2-c]furan

Table 1: Chemical Identifiers for **Methyl Isodrimeninol**

Identifier	Value	Source
CAS Number	442851-27-6	[Vendor Data]
Molecular Formula	C ₁₆ H ₂₆ O ₂	[Vendor Data]
Molecular Weight	250.38 g/mol	[Vendor Data]
SMILES	<chem>CO[C@@H]1OCC2=CC[C@H]3C(C)(C)CCC[C@]3(C)[C@@H]12</chem>	[Vendor Data]

Note: Experimental physicochemical and spectroscopic data for **methyl isodrimeninol** are not readily available in the reviewed scientific literature. The data presented in subsequent sections primarily pertains to the parent compound, isodrimeninol, and other closely related drimane sesquiterpenoids.

Biological Activity and Quantitative Data

Research into the biological effects of drimane sesquiterpenoids has highlighted their potential as anti-inflammatory agents. Studies on isodrimeninol, the parent alcohol of **methyl isodrimeninol**, have demonstrated its ability to modulate key inflammatory pathways in cellular models of periodontitis, an inflammatory disease.

Isodrimeninol has been shown to significantly reduce the expression of pro-inflammatory cytokines and modulate microRNAs (miRNAs) involved in the inflammatory response when applied to lipopolysaccharide (LPS)-stimulated human osteoblast-like cells (Saos-2) and periodontal ligament-derived mesenchymal stromal cells (hPDL-MSCs)[1].

Table 2: Quantitative Biological Activity of Isodrimeninol in LPS-Stimulated Saos-2 Cells

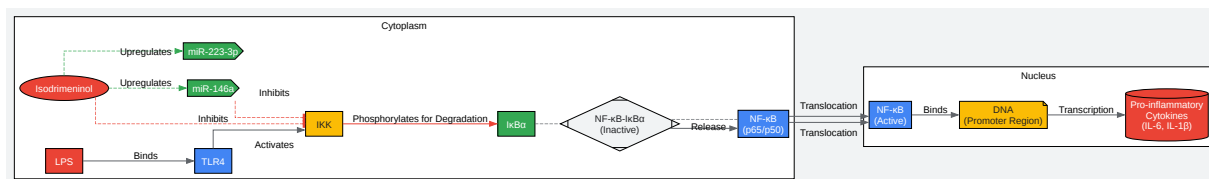
Bio-Marker	Treatment Concentration	Result	Significance
IL-6 Expression	12.5 µg/mL	Significant Decrease	p < 0.0001
IL-1β Expression	12.5 µg/mL	Significant Decrease	p < 0.0001
miR-146a-5p Expression	12.5 µg/mL	Upregulation	p < 0.05
miR-223-3p Expression	12.5 µg/mL	Upregulation	p < 0.05
miR-17-3p Expression	12.5 µg/mL	Downregulation	p < 0.05
miR-21-3p Expression	12.5 µg/mL	Downregulation	p < 0.05
miR-21-5p Expression	12.5 µg/mL	Downregulation	p < 0.05
miR-155-5p Expression	12.5 µg/mL	Downregulation	p < 0.05

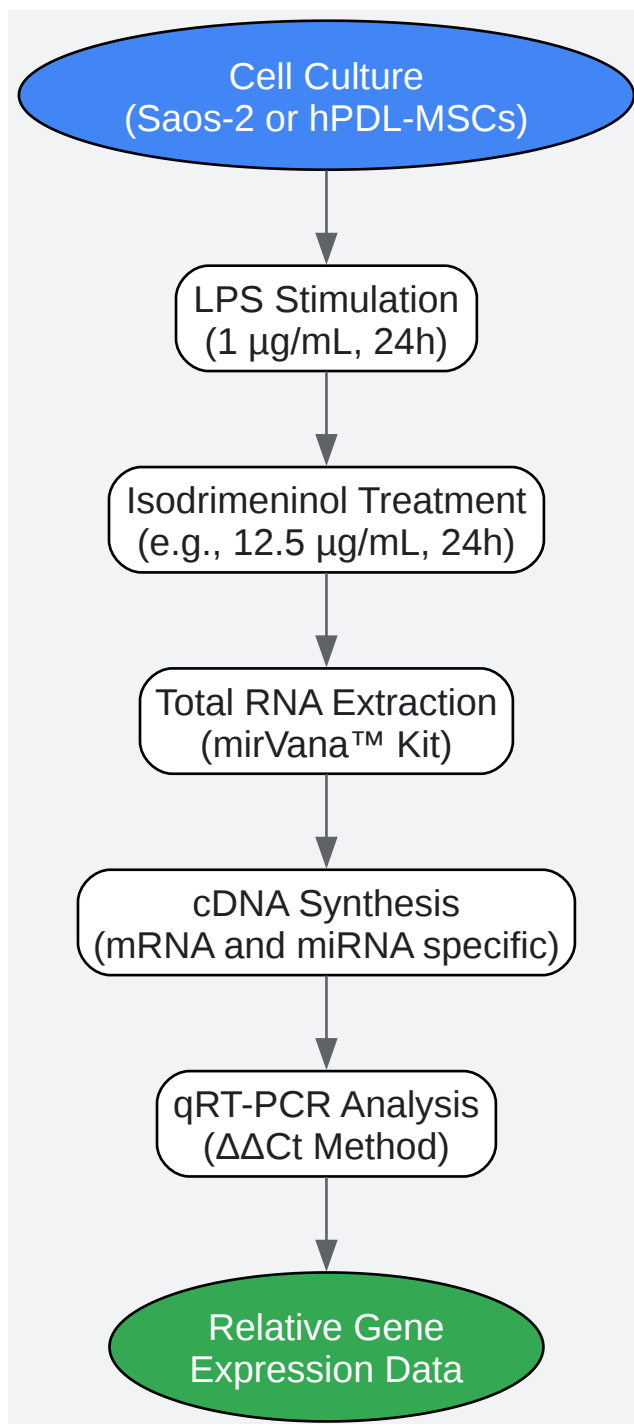
Data sourced from a study on isodrimeninol in periodontitis-associated cellular models[1].

Signaling Pathway Modulation

The anti-inflammatory effects of isodrimeninol and related drimane sesquiterpenoids are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

In an inflammatory state, such as that induced by LPS, the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate the transcription of target inflammatory genes. Isodrimeninol is suggested to exert its effect by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the inflammatory cascade[1]. Furthermore, the modulation of specific miRNAs by isodrimeninol, such as the upregulation of miR-146a (a known negative regulator of NF-κB signaling), contributes to its anti-inflammatory activity.





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References

- 1. researchgate.net [researchgate.net]
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